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Compound of Interest

Compound Name: 4-Phenylisoxazol-5-amine

Cat. No.: B1597928

A Guide to the Spectroscopic Characterization
of 4-Phenylisoxazol-5-amine by NMR

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of
novel compounds is paramount. 4-Phenylisoxazol-5-amine stands as a significant scaffold in
the synthesis of various bioactive molecules, particularly those targeting neurological
disorders[1][2]. Its efficacy and mechanism of action are intrinsically linked to its three-
dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides an
unparalleled, high-resolution insight into the molecular framework of such compounds.

This guide, intended for researchers and drug development professionals, offers a
comprehensive approach to the characterization of 4-Phenylisoxazol-5-amine using *H and
13C NMR spectroscopy. In the absence of direct, publicly available experimental spectra for this
specific molecule, this guide presents a robust, predicted dataset and compares it with
experimentally determined data for structurally analogous isoxazole derivatives. This
comparative methodology not only provides a strong predictive framework for the analysis of 4-
Phenylisoxazol-5-amine but also enhances the foundational understanding of structure-
spectra correlations within this important class of heterocyclic compounds.

The Power of NMR in Structural Elucidation
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NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of
atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as H
and 13C, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance
frequency is highly sensitive to the local electronic environment of the nucleus, providing a
unique fingerprint of its position within the molecule.

Key parameters obtained from NMR spectra include:

o Chemical Shift (8): This indicates the electronic environment of a nucleus. Electron-
withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical
shift (downfield), while electron-donating groups shield it, shifting the signal to a lower
chemical shift (upfield).

e Spin-Spin Coupling (J): This arises from the interaction of neighboring magnetic nuclei,
causing the splitting of NMR signals. The magnitude of the coupling constant (J), measured
in Hertz (Hz), provides information about the number of bonds separating the interacting
nuclei and their dihedral angle.

 Integration: The area under a *H NMR signal is proportional to the number of protons it
represents.

By analyzing these parameters, a complete picture of the molecular structure can be
assembled.

Predicted NMR Spectral Data for 4-Phenylisoxazol-
5-amine

Based on established principles of NMR spectroscopy and computational prediction models,
the following *H and 13C NMR data are anticipated for 4-Phenylisoxazol-5-amine. These
predictions are grounded in the known effects of substituent groups on the chemical shifts of
aromatic and heterocyclic systems.

Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.50-7.30 m 5H Phenyl-H
~5.0 (broad) S 2H -NH:z
~8.30 s 1H Isoxazole-H3

Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment
~168 C5 (Isoxazole)
~158 C3 (Isoxazole)
~130 - 128 Phenyl-C

~129 Phenyl-C (ipso)
~95 C4 (Isoxazole)

Comparative Analysis with Structurally Related
Isoxazole Derivatives

To validate and contextualize the predicted data, a comparison with experimentally determined
NMR data of similar isoxazole derivatives is crucial. The following table presents data from
published literature for compounds sharing key structural motifs with 4-Phenylisoxazol-5-
amine.

Table 1: Experimental NMR Data for Selected Isoxazole Derivatives
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Compound

'H NMR (Solvent)

3C NMR (Solvent) Reference

3,5-diphenylisoxazole

(400 MHz, CDCls) &
7.91-7.81 (m, 4H,
ArH), 7.53-7.43 (m,
6H, ArH), 6.84 (s, 1H,

isoxazole-H)

(100 MHz, CDCls) &

170.3, 162.9, 130.1,

129.9, 129.0, 128.9, 3]
128.8, 127.4, 126.7,

125.7, 97.4

5-(4-chlorophenyl)-3-
phenylisoxazole

(400 MHz, CDCIs) 8
7.87-7.83 (m, 2H,
ArH), 7.79-7.75 (m,
2H, ArH), 7.50-7.44
(m, 5H, ArH), 6.81 (s,

1H, isoxazole-H)

(100MHz, CDCls) &

169.2, 163.0, 136.3,

130.1, 129.3, 128.9, 3]
128.9, 127.1, 126.8,

125.9, 97.8

3-(4-bromophenyl)-5-

phenylisoxazole

(400 MHz, CDCIs) &
7.84-7.82 (m, 2H,
ArH), 7.74 (d, J = 8.5
Hz, 2H, ArH), 7.61 (d,
J=8.5Hz, 2H, ArH),
7.51-7.46 (m, 3H,
ArH), 6.80 (s, 1H,

isoxazole-H)

(100 MHz, CDCls) &

170.7, 162.0, 132.1,

130.3, 129.0, 128.2, 3]
128.0, 127.2, 125.8,
124.3,97.2

Analysis of Spectral Trends:

 |soxazole Ring Protons: The proton on the C4 of the isoxazole ring in the comparative

compounds consistently appears as a singlet in the range of & 6.80-6.84 ppm|[3]. This is in

good agreement with the predicted upfield shift for the C4-H in 4-Phenylisoxazol-5-amine

due to the electron-donating effect of the adjacent amino group.

e Phenyl Group Protons: The protons of the phenyl rings in the reference compounds exhibit

complex multiplets in the aromatic region (& 7.20-7.90 ppm), which is consistent with the

prediction for 4-Phenylisoxazol-5-amine.

» Isoxazole Ring Carbons: The chemical shifts of the isoxazole ring carbons in the derivatives

provide a valuable reference. The C5 carbon, bearing a phenyl group, resonates around o

170 ppm, while the C3 carbon is found near & 162-163 ppm[3]. The C4 carbon signal is
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consistently observed around & 97 ppm|[3]. These values support the predicted chemical
shifts for the isoxazole core of 4-Phenylisoxazol-5-amine, with expected variations due to
the different substituent at C5 (an amino group).

e Amino Group Protons: The protons of the amino group are expected to appear as a broad
singlet due to quadrupole broadening and exchange with residual water in the solvent. Its
chemical shift can be highly variable depending on concentration and temperature.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for the structural confirmation of 4-Phenylisoxazol-5-
amine, the following experimental protocol is recommended.

1. Sample Preparation:
o Accurately weigh approximately 5-10 mg of 4-Phenylisoxazol-5-amine.

» Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-ds)
in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts; CDCls is
a common starting point for many organic molecules.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate
chemical shift referencing (6 = 0.00 ppm).

2. NMR Instrument Setup:

» Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and
resolution.

e Tune and match the probe for the *H and 3C frequencies.

« Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks.

3. *H NMR Acquisition:

o Pulse Sequence: A standard single-pulse experiment is typically sufficient.
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Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., O-
12 ppm).

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the
protons between scans.

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-
to-noise ratio.

. 13C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Spectral Width: Set a wider spectral width to cover the entire range of carbon chemical shifts
(e.g., 0-200 ppm).

Acquisition Time: An acquisition time of 1-2 seconds is typical.
Relaxation Delay: A shorter relaxation delay (e.g., 2 seconds) is often used.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower
natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-
domain spectrum.

Phase correct the spectrum to ensure all peaks are in the absorptive mode.
Perform baseline correction to obtain a flat baseline.
Integrate the peaks in the *H NMR spectrum.

Reference the chemical shifts to the internal standard (TMS).
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Logical Workflow for Spectroscopic
Characterization

The following diagram illustrates the logical workflow for the characterization of 4-
Phenylisoxazol-5-amine using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The structural characterization of 4-Phenylisoxazol-5-amine is a critical step in its
development for various applications. While direct experimental NMR data is not readily
available, a robust analysis is possible through a combination of predictive methods and
comparative studies with known isoxazole derivatives. This guide provides the foundational
knowledge, predicted spectral data, and a detailed experimental protocol to empower
researchers in their spectroscopic analysis of this important molecule. By following the outlined
workflow, scientists can confidently elucidate and confirm the structure of 4-Phenylisoxazol-5-
amine, paving the way for its further investigation and application in drug discovery and
materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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